2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid
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Overview
Description
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is a compound belonging to the quinazoline family, characterized by its unique boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents.
Major Products: The major products formed from these reactions include boronate esters, dihydroquinazoline derivatives, and various substituted quinazolines.
Scientific Research Applications
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This compound has been shown to target pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Quinazoline-2,4-dione: Shares the quinazoline core but lacks the boronic acid group.
2,4-Dioxo-1,4-dihydroquinazoline derivatives: These compounds have similar structures but different functional groups, such as acylthiourea or pyrazole.
Uniqueness: 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile chemical modifications and interactions with biological targets, setting it apart from other quinazoline derivatives.
Properties
Molecular Formula |
C8H7BN2O4 |
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Molecular Weight |
205.97 g/mol |
IUPAC Name |
(2,4-dioxo-1H-quinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O4/c12-7-5-2-1-4(9(14)15)3-6(5)10-8(13)11-7/h1-3,14-15H,(H2,10,11,12,13) |
InChI Key |
DNNMLUJMNBEPLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NC(=O)N2)(O)O |
Origin of Product |
United States |
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